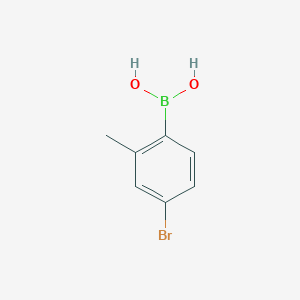

4-ブロモ-2-メチルフェニルボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-methylphenylboronic acid (4-BMPBA) is an organoboronic acid that is widely used in the synthesis of organic compounds. It is a versatile reagent that can be used in a variety of synthetic processes, including Suzuki-Miyaura coupling, Stille coupling, and Heck coupling. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-BMPBA is also known as 2-bromomethylphenylboronic acid, 4-bromomethylphenylboronic acid, and 4-Bromo-2-methylphenylboronate.

科学的研究の応用

センシングアプリケーション

ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用するため、さまざまなセンシングアプリケーションに役立ちます。 これらは、均一なアッセイまたは不均一な検出方法になる可能性があります .

材料科学

ボロン酸に関連する材料であるボロフェンは、センサー、蓄電デバイス、グリーンエネルギー開発における可能性により注目を集めています .

Safety and Hazards

作用機序

- Subsequently, transmetalation occurs, where formally nucleophilic organic groups (such as boron) are transferred from the boron atom to the palladium center. This step is crucial for creating carbon–carbon bonds .

- Metabolism : Boronic acids can undergo hydrolysis, especially in aqueous environments. However, the stability of 4-Bromo-2-methylphenylboronic acid may vary .

Mode of Action

Pharmacokinetics

生化学分析

Biochemical Properties

4-Bromo-2-methylphenylboronic acid is known to participate in biochemical reactions such as the Suzuki-Miyaura coupling . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds, and is widely used in organic synthesis . The boronic acid moiety of 4-Bromo-2-methylphenylboronic acid can interact with various enzymes and proteins, although specific interactions have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-2-methylphenylboronic acid is largely related to its role in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic acid moiety of the compound interacts with a palladium catalyst and a halide-containing organic compound to form a new carbon-carbon bond . This process involves binding interactions with the palladium catalyst and changes in the electronic structure of the molecules involved.

Metabolic Pathways

Boronic acids are generally involved in various biochemical reactions, potentially interacting with various enzymes and cofactors

Subcellular Localization

Understanding where this compound localizes within the cell could provide insights into its function and activity

特性

IUPAC Name |

(4-bromo-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQUDVVISBTSHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431184 |

Source

|

| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221006-71-9 |

Source

|

| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)